Dicofol
Overview
Description
Dicofol is an organochlorine insecticide that is chemically related to DDT . It is a miticide that is very effective against spider mites . Its production and use is banned internationally under the Stockholm Convention . One of the intermediates used in its production is DDT . The World Health Organization classifies dicofol as a Level II, “moderately hazardous” pesticide . It is known to be harmful to aquatic animals, and can cause eggshell thinning in various species of birds .
Synthesis Analysis
Dicofol is usually synthesized from technical DDT . During the synthesis, DDT is first chlorinated to an intermediate, Cl-DDT, followed by hydrolyzing to dicofol . After the synthesis reaction, DDT and Cl-DDT may remain in the dicofol product as impurities .
Molecular Structure Analysis
The chemical formula of Dicofol is C14H9Cl5O . It is structurally similar to DDT . It differs from DDT by the replacement of the hydrogen (H) on C-1 by a hydroxyl (OH) functional group .
Chemical Reactions Analysis
The main factors triggering the in-source fragmentation of Dicofol were the H+ content and solution conductivity when dicofol entered the mass spectrometer . Dicofol reduced the molecular energy from 8.8 ± 0.05 kcal/mol to 1.0 ± 0.05 kcal/mol, indicating that the internal energy release from high to low was the key driving force of in-source fragmentation .
Physical And Chemical Properties Analysis
Dicofol is a white crystalline solid in its pure form . Technical dicofol is a red-brown or amber viscous liquid with an odor like fresh-cut hay . It is stable under cool and dry conditions, is practically insoluble in water but soluble in organic solvents . Its solubility is 0.8 mg/L (25 °C) in water . The melting point is 78.5 - 79.5 °C for pure dicofol, 50 °C for technical dicofol . The molecular weight is 370.49 g/mol .
Scientific Research Applications
Endocrine Disruption Potential
Dicofol, an acaricide/miticide, has been studied for its potential as an endocrine disruptor. Specifically, research by Hoekstra et al. (2006) investigated its estrogenic activity, revealing that dicofol, particularly its o,p'-dicofol isomer, exhibits weak estrogenic activity due to its action on the human estrogen receptor. This emphasizes the importance of chemical structure in determining biological responses to exposure from chiral compounds (Hoekstra et al., 2006).
Sonochemical Degradation
Panda Debabrata and Sivakumar (2018) explored the sonochemical degradation of dicofol in aqueous media. Their findings suggest that sonochemical treatment can effectively remove harmful pesticides like dicofol, with potential for broader application in wastewater treatment (Panda Debabrata & Sivakumar, 2018).
Source Identification in Environmental Samples
Zeng et al. (2017) developed a Bayesian method to identify the source contributions of DDT to soils, which included dicofol. This approach helps in understanding the impact of dicofol application on the environment and highlights the significance of identifying pollution sources for effective environmental management (Zeng et al., 2017).
Hydrodynamic Cavitation Treatment
Research by Panda and Manickam (2019) on hydrodynamic cavitation treatment of dicofol showed promising results for rapid removal of endocrine disruptive chemicals from water. This approach provides an efficient solution for the treatment of wastewater contaminated with dicofol (Panda & Manickam, 2019).
Dicofol Detection in Food
Wang et al. (2021) developed a fluorometric chemosensor for detecting dicofol in food products like tea, highlighting the importance of monitoring this pesticide for food safety. Their work demonstrates the practical application of chemical sensors in ensuring the safety of agricultural products (Wang et al., 2021).
Nanomaterials for Dicofol Degradation
Gulipalli et al. (2021) utilized Ni/Zn dually doped multiwalled carbon nanotubes as a nanocatalyst for the degradation of dicofol. Their research contributes to the development of new materials for environmental cleanup, particularly for pesticide degradation (Gulipalli et al., 2021).
Dic
ofol's Contribution to DDT PollutionTurgut et al. (2009) examined the presence of DDT impurities in dicofol formulations used in Turkey. Their findings underscore the importance of regulating dicofol to mitigate its contribution to ongoing DDT contamination in the environment (Turgut, Gokbulut, & Cutright, 2009).
Impact on Cotton Fields
Yang et al. (2008) studied the impact of dicofol application in cotton fields in China. They found that dicofol significantly contributes to the levels of DDTs in these areas, highlighting the need for careful management of dicofol use in agriculture (Yang et al., 2008).
Removal Using Activated Carbon Nanoparticles
Vali et al. (2021) investigated the use of Titanium doped activated carbon nanoparticles for removing dicofol from solutions. This study adds to the growing body of research on effective methods for removing environmental pollutants like dicofol (Vali et al., 2021).
Biodegradation by Bacteria
Lu et al. (2019) isolated a strain of Microbacterium capable of degrading dicofol from contaminated agricultural soil. This discovery represents a significant step in bioremediation strategies for dicofol-contaminated environments (Lu, Liu, & Liu, 2019).
Global Distribution and Transport
Li, Liu, and Hu (2015) conducted a study on the global inventory, long-range transport, and environmental distribution of dicofol. Their findings provide insight into the potential of dicofol as a persistent organic pollutant, emphasizing the need for international regulation (Li, Liu, & Hu, 2015).
Dicofol Degradation by ZnO Nanoparticles
Reddy et al. (2020) focused on the degradation of dicofol using ZnO nanoparticles as a catalyst. Their research adds to the understanding of using nanotechnology for environmental remediation (Reddy et al., 2020).
Safety And Hazards
Future Directions
Bioremediation is an effective solution for dicofol persistence in the environment . A bacterial strain D-2, identified to genus Microbacterium, capable of degrading dicofol was isolated from dicofol-contaminated agricultural soil . This represents the first dicofol degrading bacterium isolated from this genus . This finding suggests that strain D-2 has great potential in bioremediation of dicofol-contaminated soils .
properties
IUPAC Name |
2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAMTSKGCBMZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5O, Array | |
Record name | DICOFOL | |
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Record name | DICOFOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4020450 | |
Record name | Dicofol | |
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Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dicofol or kelthane is a white crystalline, wettable powder dissolved in a liquid carrier, (water). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption, and/or ingestion. It is used as a pesticide., Colorless solid; [ICSC] Colorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS. | |
Record name | DICOFOL | |
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Record name | Dicofol | |
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Boiling Point |
437 °F at 760 mmHg (NTP, 1992), 180 °C at 0.1 mm Hg | |
Record name | DICOFOL | |
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Flash Point |
75 °F (USCG, 1999), 193 °C, 193 °C, 379 °F (open cup), 120 °F (closed cup), 193 °C o.c. | |
Record name | DICOFOL | |
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Record name | Dicofol | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), 400 g/L in acetone, ethyl acetate and toluene at 25 °C. 36 g/L in methanol at 25 °C. 30 g/L in hexane and isopropanol at 25 °C, In water, 1.2 mg/L at 24 °C (99% purity), In water, 0.8 mg/L at 25 °C, Solubility in water: none | |
Record name | DICOFOL | |
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Record name | DICOFOL | |
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Density |
greater than 1.1 at 68 °F <0.9 at 20 °C (liquid) (USCG, 1999), Specific gravity: 1.130 at 20 °C, 1.13 g/cm³ | |
Record name | DICOFOL | |
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Vapor Pressure |
Negligible (NTP, 1992), 0.0000004 [mmHg], 3.98X10-7 mm Hg at 25 °C (technical) | |
Record name | DICOFOL | |
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Mechanism of Action |
Despite nearly 4 decades of research on organochlorines, & especially DDT, the biochemical basis of their toxic action is not yet unequivocally established. ... /it has been/ reported that ... dicofol ... inhibited the ATPase associated with oxidative phosphorylation & cation transport in plasma membranes., /Dicofol/ produces stimulation of axonal transmission of nervous signals, believed to be related to inhibition of ATPases in the central nervous system (CNS). The signs of toxicity are consistent with CNS depression. | |
Record name | DICOFOL | |
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Impurities |
... Dicofol products contain a number of DDT analogs as manufacturing impurities /which/ include: o,p'- and p,p'-isomers of DDT, DDE, DDD and a substance called extra-chlorine DDT (Cl-DDT)., The content of 1,1-dichloro-2,2-bis(para-chlorophenyl)ethylene (DDE) found in dicofol formulations was calculated to be 1-2%. ... the major impurity was 1,1,1,2-tetrachloro-2,2-bis(4-chlorophenyl)ethane. Up to 18 impurities were reported to be components of various samples of technical dicofol. | |
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Product Name |
Dicofol | |
Color/Form |
Colorless solid, Crystals from petroleum ether | |
CAS RN |
115-32-2 | |
Record name | DICOFOL | |
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Record name | Dicofol | |
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Record name | Dicofol [BSI:ISO] | |
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Melting Point |
173.3 to 175.1 °F (NTP, 1992), 77.5 °C, 77-78 °C | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.